molecular formula C17H13NO4 B3009541 4-(1,3-Dioxoisoindolin-2-yl)phenyl propionate CAS No. 294653-91-1

4-(1,3-Dioxoisoindolin-2-yl)phenyl propionate

Cat. No.: B3009541
CAS No.: 294653-91-1
M. Wt: 295.294
InChI Key: NCEMQUZXRWROMF-UHFFFAOYSA-N
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Description

4-(1,3-Dioxoisoindolin-2-yl)phenyl propionate is a chemical compound characterized by the presence of a phenyl propionate group attached to a 1,3-dioxoisoindolin-2-yl moiety

Mechanism of Action

Target of Action

Similar compounds have been reported to interact withγ-aminobutyric acid (GABA) receptors and cytochrome P450 enzymes . These targets play crucial roles in neurological functions and metabolic processes, respectively.

Mode of Action

It’s suggested that the compound may bind to its targets and modulate their activity . For instance, interaction with GABA receptors could influence neuronal excitability, while interaction with cytochrome P450 enzymes could affect the metabolism of various substances within the body .

Biochemical Pathways

Given its potential interaction with gaba receptors and cytochrome p450 enzymes, it may influenceneurotransmission pathways and metabolic pathways , respectively . These effects could lead to downstream changes in neuronal activity and the metabolism of various substances.

Pharmacokinetics

Similar compounds are known to be absorbed and distributed throughout the body, metabolized primarily in the liver (often involving cytochrome p450 enzymes), and excreted via the kidneys .

Result of Action

Based on its potential targets, it could potentially modulate neuronal activity (via gaba receptors) and influence the metabolism of various substances (via cytochrome p450 enzymes) . These effects could have implications for conditions such as epilepsy and certain metabolic disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(1,3-Dioxoisoindolin-2-yl)phenyl propionate. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets . Additionally, individual factors such as age, sex, genetic makeup, and overall health status can influence how an individual responds to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxoisoindolin-2-yl)phenyl propionate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This reaction is often carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxoisoindolin-2-yl)phenyl propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, benzoyl peroxide as a catalyst, and various organic solvents like carbon tetrachloride (CCl4) and dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, bromination of the compound can yield brominated derivatives, while oxidation can produce corresponding oxides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Dioxoisoindolin-2-yl)phenyl propionate stands out due to its unique combination of the isoindoline-1,3-dione moiety with a phenyl propionate group.

Properties

IUPAC Name

[4-(1,3-dioxoisoindol-2-yl)phenyl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c1-2-15(19)22-12-9-7-11(8-10-12)18-16(20)13-5-3-4-6-14(13)17(18)21/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEMQUZXRWROMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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